molecular formula C14H17N3O2S B2565497 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide CAS No. 921821-98-9

2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2565497
CAS No.: 921821-98-9
M. Wt: 291.37
InChI Key: KDNYAULFSATPLE-UHFFFAOYSA-N
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Description

2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a hydroxymethyl group, a phenethylthio group, and an acetamide group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Phenethylthio Group: The phenethylthio group can be introduced via a nucleophilic substitution reaction, where a phenethylthiol reacts with an appropriate imidazole derivative.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.

    Acetamide Formation: The final step involves the acylation of the imidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The phenethylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-(carboxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide.

    Reduction: Formation of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1,2-dihydro-1H-imidazol-1-yl)acetamide.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Lacks the phenethylthio group, which may result in different biological activity.

    2-(5-(methylthio)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide: Contains a methylthio group instead of a hydroxymethyl group, potentially altering its chemical reactivity and biological properties.

    2-(5-(hydroxymethyl)-2-(phenylthio)-1H-imidazol-1-yl)acetamide: Contains a phenylthio group instead of a phenethylthio group, which may affect its solubility and interaction with biological targets.

Uniqueness

2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is unique due to the presence of both the hydroxymethyl and phenethylthio groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c15-13(19)9-17-12(10-18)8-16-14(17)20-7-6-11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYAULFSATPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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